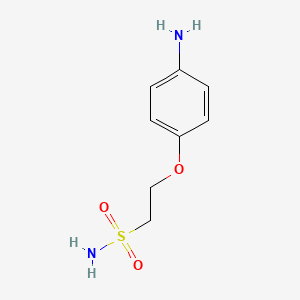
2-(4-Aminophenoxy)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenoxy)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of an aminophenoxy group attached to an ethane sulfonamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)ethane-1-sulfonamide typically involves the reaction of 4-aminophenol with ethane sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the aminophenol to form the desired product . The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenoxy)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and halogenated phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenoxy)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of dyes, catalysts, and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The sulfonamide moiety can interact with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Lacks the sulfonamide group, making it less versatile in certain reactions.
Ethane-1-sulfonamide: Lacks the aminophenoxy group, limiting its applications in biochemical assays.
4-Nitrophenoxyethane-1-sulfonamide: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
2-(4-Aminophenoxy)ethane-1-sulfonamide is unique due to the presence of both aminophenoxy and sulfonamide groups, which confer a combination of reactivity and binding properties that are valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-(4-aminophenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWXBXLAUSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)
![N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2706002.png)
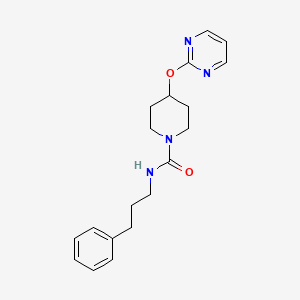
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)
![3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2706009.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-3-[3-(4-fluorophenoxy)phenyl]propanamide](/img/structure/B2706010.png)
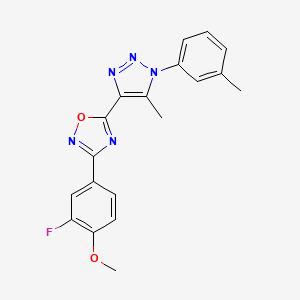
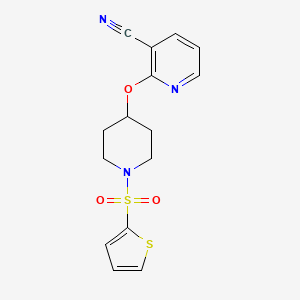
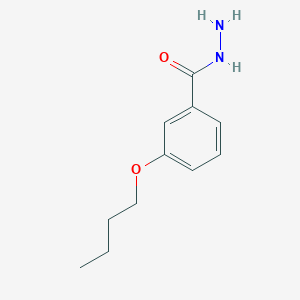
![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)
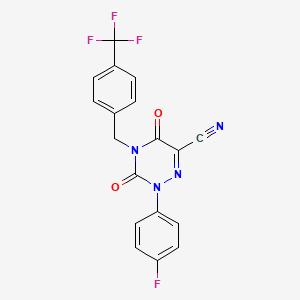
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)
